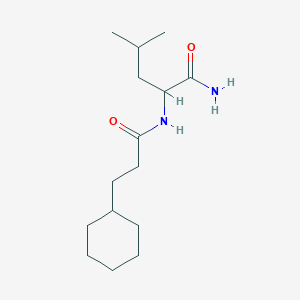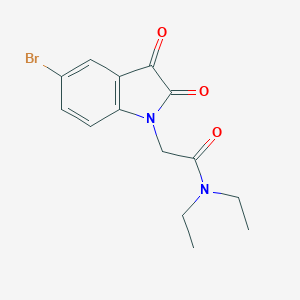![molecular formula C15H15NOS B263302 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide, also known as MSB or TAK-659, is a potent inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the development and activation of B-cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide inhibits BTK by binding to the active site of the enzyme, which prevents its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide also induces apoptosis in B-cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by macrophages and dendritic cells. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can also suppress the activation of T-cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can enhance the function of regulatory T-cells, which play a critical role in maintaining immune tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for specific inhibition of B-cell signaling pathways. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide also has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has some limitations, including its potential off-target effects and toxicity, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the research on 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide, including the evaluation of its efficacy and safety in clinical trials for various diseases, such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. The combination of 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide with other anticancer agents or immunomodulators may also be explored to enhance its therapeutic efficacy. In addition, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties may provide new opportunities for the treatment of B-cell disorders.
Métodos De Síntesis
The synthesis of 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide involves several steps, including the reaction of 2-bromo-4-methylthiophenol with 3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 3-amino-4-methylbenzoic acid. The final step involves the acylation of the amine group with 3-methylbenzoyl chloride. The purity of the final product can be achieved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. Preclinical studies have shown that 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide can inhibit BTK activity and downstream signaling pathways, leading to apoptosis and inhibition of cell proliferation. 3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide has also been shown to enhance the efficacy of other anticancer agents, such as rituximab and venetoclax, in preclinical studies.
Propiedades
Nombre del producto |
3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C15H15NOS |
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
3-methyl-N-(2-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C15H15NOS/c1-11-6-5-7-12(10-11)15(17)16-13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17) |
Clave InChI |
LIVYZUZBJHNTOR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2SC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)
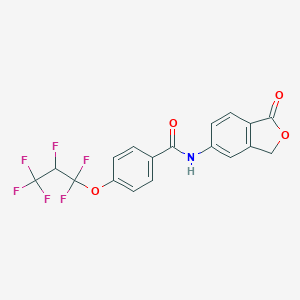
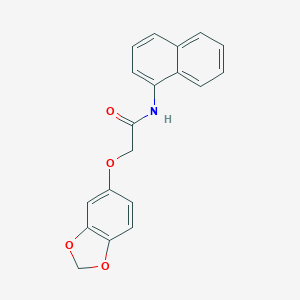
![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![2(1H)-Quinolinone, 4-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263247.png)
![Benzo[b]benzofuran-4-carboxamide, N-(2-phenoxyethyl)-](/img/structure/B263249.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)
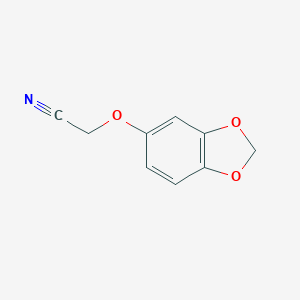
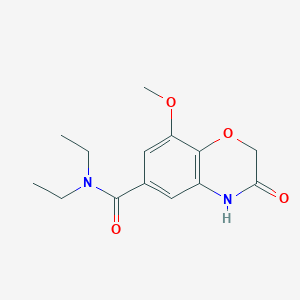
![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![7-{[(7-chloro-4-quinolyl)sulfanyl]methyl}-4,5,6-triethoxy-1(3H)-isobenzofuranone](/img/structure/B263259.png)
